(5-methylfuran-2-yl)methanethiol

Description

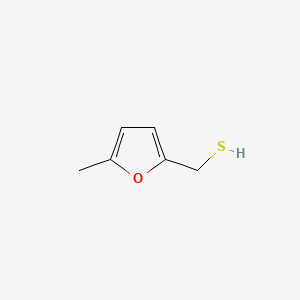

Structure

3D Structure

Properties

IUPAC Name |

(5-methylfuran-2-yl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLMZOFGBDYNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334765 | |

| Record name | 5-Methyl-2-furanmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow clear liquid; Sulfurous roasted coffee aroma | |

| Record name | 5-Methylfurfurylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

177.00 to 179.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Methyl-2-furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 5-Methyl-2-furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Methylfurfurylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.057 | |

| Record name | 5-Methylfurfurylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59303-05-8 | |

| Record name | 5-Methyl-2-furanmethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59303-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-furanmethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059303058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-furanmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylfuran-2-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-FURANMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NB0MP3CK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-methylfuran-2-yl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-methylfuran-2-yl)methanethiol, a sulfurous organic compound with applications in flavor and fragrance industries and as a potential building block in medicinal chemistry. This document details the most plausible synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in the successful preparation of this target molecule.

Introduction

This compound, also known as 5-methylfurfuryl mercaptan, is a furan derivative characterized by a methanethiol group attached to a 5-methylfuran ring. Its structural analogue, 2-furfurylthiol, is a key aroma component of roasted coffee. The synthesis of this compound is of interest for creating novel flavor profiles and for its potential use as an intermediate in the synthesis of more complex molecules. This guide will focus on a primary two-step synthesis route commencing from the readily available precursor, 5-methylfurfural.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves a two-step process:

-

Reduction of 5-methylfurfural to form the intermediate, (5-methylfuran-2-yl)methanol.

-

Conversion of (5-methylfuran-2-yl)methanol to the final product, this compound, via an isothiouronium salt intermediate.

This pathway is advantageous due to the commercial availability of 5-methylfurfural and the generally high yields achieved in analogous reactions.

An In-depth Technical Guide to (5-methylfuran-2-yl)methanethiol: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methylfuran-2-yl)methanethiol, a heterocyclic thiol, is a notable volatile compound with a distinct aroma profile. While it is recognized primarily as a flavoring agent in the food industry, its chemical reactivity and metabolic fate are of significant interest to researchers in various scientific disciplines, including drug development. The furan moiety, a common scaffold in medicinal chemistry, is susceptible to metabolic activation, a critical consideration in the design and evaluation of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance, with a focus on the metabolic pathways of furan-containing compounds.

Chemical and Physical Properties

This compound is a colorless to yellow, clear liquid characterized by a sulfurous, roasted coffee-like aroma.[1] It is sparingly soluble in water but soluble in ethanol.[2] A comprehensive summary of its known and predicted chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈OS | PubChem |

| Molecular Weight | 128.19 g/mol | PubChem |

| Boiling Point | 177.0 - 179.0 °C at 760 mmHg | The Good Scents Company |

| Melting Point | Not available | Chemical Synthesis Database[3] |

| Density | 1.047 - 1.057 g/cm³ at 25 °C | The Good Scents Company |

| Refractive Index | 1.523 - 1.529 at 20 °C | The Good Scents Company |

| Flash Point | 62.22 °C (144.00 °F) TCC | The Good Scents Company |

| pKa (predicted) | 9.62 ± 0.10 | LookChem[4] |

| Solubility | Slightly soluble in water; Soluble in ethanol | Briti Scientific[5], The Good Scents Company |

| Appearance | Colorless to yellow clear liquid | The Good Scents Company |

| Odor | Sulfurous, roasted coffee | PubChem |

| CAS Number | 59303-05-8 | PubChem |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of furan-2-ylmethanethiol derivatives can be adapted for the preparation of this compound, as referenced in the Journal of the American Chemical Society, 71, p. 2270, 1949.[3] The synthesis of the related compound, furan-2-ylmethanethiol, involves the treatment of the corresponding alcohol with thiourea.[6]

Principle:

The synthesis proceeds via the formation of an isothiouronium salt from 5-methylfurfuryl alcohol and thiourea in an acidic medium. Subsequent hydrolysis of this intermediate with a strong base yields the desired thiol.

Materials:

-

5-methylfurfuryl alcohol

-

Thiourea

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in a minimal amount of water. Add an equimolar amount of 5-methylfurfuryl alcohol. Slowly add concentrated hydrochloric acid to the mixture while cooling in an ice bath to control the exothermic reaction. Once the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Hydrolysis: To the reaction mixture, slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic. Heat the mixture to reflux for 1-2 hours to hydrolyze the isothiouronium salt.

-

Extraction and Purification: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier gas: Helium

GC Conditions (representative):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

Injection Mode: Splitless (or split, depending on concentration)

MS Conditions (representative):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

Sample Preparation:

Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration.

2.2.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the analysis of thiols in complex matrices, UPLC-MS/MS offers high sensitivity and selectivity. Derivatization of the thiol group is often employed to improve chromatographic retention and ionization efficiency.

Instrumentation:

-

UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S)

-

Reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm)

UPLC Conditions (representative):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

MS/MS Conditions (representative):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the derivatized thiol.

Sample Preparation (with derivatization):

-

React the sample containing this compound with a derivatizing agent such as N-ethylmaleimide (NEM) or 4,4'-dithiodipyridine (DTDP).

-

Quench the reaction and dilute the sample with the initial mobile phase before injection.

Biological Significance and Metabolic Pathways

While this compound is primarily recognized as a flavor compound and a metabolite of Saccharomyces cerevisiae, the furan ring it contains is a structural motif of significant interest in drug development and toxicology.[1] Furan-containing compounds can undergo metabolic activation, primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be cytotoxic or carcinogenic.

Metabolic Activation of the Furan Ring

The metabolism of furan proceeds via oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[2] This reactive metabolite can readily form adducts with cellular nucleophiles such as proteins and DNA, which is believed to be a key event in furan-induced toxicity.[2] The general metabolic pathway for furan is depicted in the following diagram.

Caption: Metabolic activation of furan-containing compounds.

This metabolic activation pathway highlights a potential liability for any drug candidate containing a furan moiety. For drug development professionals, understanding this pathway is crucial for predicting potential toxicity and for designing molecules that are less susceptible to this type of metabolic activation.

Conclusion

This compound is a chemically interesting molecule with well-defined physical properties. While its primary application is in the food and flavor industry, its structural features, particularly the furan ring, warrant consideration from a toxicological and drug metabolism perspective. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, and the elucidation of the metabolic pathway of furan-containing compounds provides a critical framework for assessing the potential biological implications of such structures in drug design and development. Further research into the specific metabolic fate of this compound and its potential interactions with biological systems would be a valuable contribution to the fields of toxicology and medicinal chemistry.

References

- 1. 5-Methyl-2-furanmethanethiol | C6H8OS | CID 521873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 5-Methyl-2-furanmethanethiol|lookchem [lookchem.com]

- 5. britiscientific.com [britiscientific.com]

- 6. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to (5-methylfuran-2-yl)methanethiol

This technical guide provides an in-depth overview of (5-methylfuran-2-yl)methanethiol, including its chemical identifiers, physicochemical properties, and relevant experimental applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

This compound is a furan derivative that has garnered interest in various chemical and biological applications. A comprehensive list of its identifiers is provided below for unambiguous reference.

| Identifier Type | Value | Reference(s) |

| CAS Number | 59303-05-8 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C6H8OS | [2][3][4] |

| Molecular Weight | 128.19 g/mol | [2] |

| InChI | InChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3 | [2] |

| InChIKey | MGLMZOFGBDYNMH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=C(O1)CS | [2][3] |

| FDA UNII | 1NB0MP3CK9 | [1][2] |

| EC Number | 801-700-6 | [2][3] |

| FEMA Number | 4697 | [2] |

| JECFA Number | 2090 | [2] |

| Synonyms | 5-Methyl-2-furanmethanethiol, (5-Methyl-2-furyl)methanethiol, 5-Methylfurfurylmercaptan | [2][3][4] |

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Physical Description | Colourless to yellow clear liquid; Sulfurous roasted coffee aroma | [2] |

| Boiling Point | 177.00 to 179.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 144.00 °F TCC (62.22 °C) | [1] |

| Specific Gravity | 1.04700 to 1.05700 @ 25.00 °C | [1] |

| Refractive Index | 1.52300 to 1.52900 @ 20.00 °C | [1] |

| XLogP3 | 1.5 | [2][3] |

| pKa | 9.62 ± 0.10 (Predicted) | [3] |

| Purity | >95% | [5] |

Experimental Protocols

Recent research has highlighted the utility of derivatives of this compound in bio-orthogonal chemistry. Specifically, its hydrolysis product, 2,5-dioxopentanyl, is used in proximity-induced ligation reactions. Detailed methodologies from a study by Manicardi et al. (2021) are presented below.[6]

This protocol describes a ligation reaction between peptide nucleic acid (PNA) probes, templated by a DNA strand.

-

Preparation of Solutions : Prepare 100 µL of a buffered solution (PBS, pH 7.4) in a 0.5 mL Eppendorf tube. The final concentration of all PNA probes should be 5 µM, diluted from a 100 µM stock solution.

-

Equilibration : Add the DNA template and the nucleophilic PNA to the buffered solution. Allow the complex to equilibrate for 5 minutes.

-

Ligation Reaction : Add the 2,5-dioxopentanyl-PNA (DOP-PNA) probe to the mixture. Allow the reaction to proceed overnight at 25 °C.

-

Analysis : Collect the solution and analyze the ligation product using HPLC-UV, HPLC-MS, and Urea-SDS-PAGE.

This method details the procedure for performing the ligation reaction on a solid surface, which is useful for developing detection assays.

-

Solution Preparation : Freshly prepare oligonucleotide and PNA solutions in PBS (pH 7.4) supplemented with 0.001% SDS (PBS-S) from 10 µM stock solutions.

-

Surface Pre-wetting : Pre-wet the surfaces of the 96-well plate for 30 minutes with a 0.001% SDS solution.

-

Hybridization and Ligation : Add 50 µL of the oligonucleotide solution and 50 µL of a 1 µM PNA solution to each well. Allow the reaction to proceed overnight at 40 °C.

-

Detection : The final ligation product can be detected through methods such as evaluating peroxidase activity after incubation with NAv-HRP or by measuring the fluorescence emission of a TAMRA reporting group.[6]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the surface-templated detection system described in the experimental protocols.

Caption: Workflow for surface-templated PNA-PNA ligation and detection.

Safety and Handling

This compound is classified with several hazards. According to GHS classifications, it may be a flammable liquid and vapor (H226), harmful if swallowed (H302), harmful in contact with skin (H312), cause skin irritation (H315), cause serious eye irritation (H319), and be harmful if inhaled (H332).[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[7] Avoid contact with open flames, hot surfaces, and other ignition sources.[8] In case of inhalation, move the person to fresh air.[7] If the substance comes into contact with skin, rinse with water. For eye contact, rinse with plenty of water. If swallowed, have the victim drink water immediately and consult a physician.

References

- 1. methyl furfuryl thiol, 59303-05-8 [thegoodscentscompany.com]

- 2. 5-Methyl-2-furanmethanethiol | C6H8OS | CID 521873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2-furanmethanethiol|lookchem [lookchem.com]

- 4. 2-Furanmethanethiol, 5-methyl- [webbook.nist.gov]

- 5. britiscientific.com [britiscientific.com]

- 6. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. airgas.com [airgas.com]

Spectroscopic and Synthetic Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the compound (5-methylfuran-2-yl)methanethiol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages spectral data from analogous compounds, namely furan, 2-methylfuran, and furan-2-ylmethanethiol, to predict its spectroscopic properties. This information is intended to support research, drug discovery, and development activities involving furan-containing thiol compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside publicly available mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |

| ~6.05 | d | 1H | H3 | The proton at C3 is expected to be a doublet due to coupling with H4. Its chemical shift is influenced by the adjacent oxygen and methyl group. |

| ~5.95 | d | 1H | H4 | The proton at C4 is expected to be a doublet due to coupling with H3. |

| ~3.65 | d | 2H | -CH₂-SH | The methylene protons adjacent to the sulfur atom are expected to be a doublet due to coupling with the thiol proton. |

| ~2.25 | s | 3H | -CH₃ | The methyl protons are expected to be a singlet. |

| ~1.60 | t | 1H | -SH | The thiol proton typically appears as a triplet due to coupling with the adjacent methylene protons. |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155 | C5 | The carbon bearing the methyl group is expected to be significantly downfield. |

| ~150 | C2 | The carbon attached to the methanethiol group is also expected to be downfield. |

| ~108 | C3 | The chemical shift is typical for a furan ring carbon adjacent to a substituted carbon. |

| ~106 | C4 | Similar to C3, this furan ring carbon is expected in this region. |

| ~28 | -CH₂- | The methylene carbon is expected in the aliphatic region. |

| ~14 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2560 | Weak | S-H stretch |

| ~1580 | Medium | C=C stretch (furan ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1020 | Strong | C-O-C stretch (furan ring) |

| ~780 | Strong | C-H out-of-plane bend (furan ring) |

Note: Predicted vibrational frequencies are based on characteristic group frequencies and data from related furan compounds.

Mass Spectrometry (MS) Data

The mass spectrum for this compound is available in the NIST WebBook. While the full spectrum is not downloadable, the database provides key information.[1]

-

Molecular Formula: C₆H₈OS

-

Molecular Weight: 128.19 g/mol

-

Key Fragments (m/z): Expected fragmentation would likely involve the loss of the thiol group (-SH), the entire methanethiol group (-CH₂SH), and fragmentation of the furan ring.

Proposed Synthesis Protocol

A viable synthetic route to this compound can be adapted from the established synthesis of furan-2-ylmethanethiol.[2] The proposed method utilizes 5-methylfurfuryl alcohol as the starting material.

Reaction Scheme:

(5-methylfuran-2-yl)methanol + Thiourea --(HCl)--> S-(5-methylfuran-2-ylmethyl)isothiouronium chloride --(NaOH, H₂O)--> this compound

Step-by-Step Procedure:

-

Formation of the Isothiouronium Salt:

-

In a well-ventilated fume hood, dissolve 5-methylfurfuryl alcohol and a molar equivalent of thiourea in concentrated hydrochloric acid.

-

Stir the mixture at room temperature. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the S-(5-methylfuran-2-ylmethyl)isothiouronium chloride may precipitate and can be collected by filtration.

-

-

Hydrolysis to the Thiol:

-

Suspend the isothiouronium salt in water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

The hydrolysis should be monitored by TLC or gas chromatography (GC).

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to protonate the thiolate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Section 1.

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of this compound.

References

The Natural Occurrence of (5-methylfuran-2-yl)methanethiol in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylfuran-2-yl)methanethiol, a potent aroma compound, contributes significantly to the desirable roasted and savory notes of various thermally processed foods. This technical guide provides an in-depth overview of its natural occurrence, quantitative data, and the methodologies for its analysis. A detailed experimental protocol for its determination using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is presented. Furthermore, the guide elucidates the primary formation pathway of this thiol through the Maillard reaction, visualized with a corresponding diagram. This document serves as a comprehensive resource for researchers and professionals in food science, flavor chemistry, and related fields.

Introduction

This compound, also known as 5-methylfurfuryl mercaptan, is a volatile sulfur compound characterized by a strong coffee-like, roasted aroma. Its presence, even at trace levels, can significantly impact the sensory profile of food products. This compound is not typically found in raw ingredients but is formed during thermal processing, such as roasting, baking, and cooking. Understanding its distribution in various foods, the mechanisms of its formation, and reliable methods for its quantification are crucial for controlling and optimizing food flavor.

Natural Occurrence and Quantitative Data

This compound has been identified as a key aroma constituent in a range of food products that undergo thermal treatment. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the primary pathway for its formation.

Quantitative data on the natural occurrence of this compound is limited in publicly available literature. However, its presence has been confirmed in several food matrices. The following table summarizes the available quantitative information and reported occurrences.

| Food Matrix | Concentration Range | Method of Analysis | Reference(s) |

| Coffee | up to 0.2 mg/kg | Not specified | [1] |

| Beer | Low levels, not posing a health risk | HS-SPME-GC/MS-SIM | [2] |

| Roasted Sesame | Present | Not specified | [1] |

Note: The "usage level" data from flavoring industry databases indicates its application as a flavoring agent, but does not represent its natural concentration in unadulterated food products.

Formation Pathway

The formation of this compound is a result of the complex cascade of reactions known as the Maillard reaction. The primary precursors are pentose or hexose sugars and sulfur-containing amino acids, such as cysteine. The proposed pathway involves the following key steps:

-

Formation of 5-Methylfurfural: Sugars undergo dehydration and cyclization reactions during heating to form furan derivatives. Specifically, the degradation of hexoses can lead to the formation of 5-hydroxymethylfurfural (HMF), which can be further reduced to 5-methylfurfural.

-

Generation of Hydrogen Sulfide: Sulfur-containing amino acids, primarily cysteine, degrade during heating to release hydrogen sulfide (H₂S).

-

Reaction to form this compound: 5-Methylfurfural can undergo reduction to form the corresponding alcohol, 5-methylfurfuryl alcohol. This intermediate can then react with hydrogen sulfide in a nucleophilic substitution reaction to yield this compound.

Caption: Proposed formation pathway of this compound.

Experimental Protocol: Quantification by HS-SPME-GC-MS

The following protocol provides a general framework for the quantitative analysis of this compound in food matrices. Optimization and validation are essential for each specific food matrix.

Principle

Volatile compounds, including this compound, are extracted from the headspace of a food sample onto a solid-phase microextraction (SPME) fiber. The analytes are then thermally desorbed from the fiber in the gas chromatograph (GC) inlet, separated on a capillary column, and detected and quantified by a mass spectrometer (MS).

Materials and Reagents

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for volatile sulfur compounds.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Standard: Authentic standard of this compound for calibration.

-

Internal Standard: A suitable deuterated analog or a compound with similar chemical properties and volatility, not present in the sample.

-

Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Deionized Water: For sample preparation.

Sample Preparation

-

Homogenize the solid food sample.

-

Weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

For liquid samples, pipette a known volume (e.g., 5-10 mL) into the vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to the vial.

-

Spike the sample with a known amount of the internal standard.

-

Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure

-

Place the vial in a heating block or autosampler with agitation.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 10-15 min) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 min) under continuous agitation.

GC-MS Analysis

-

Injection: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250 °C) for thermal desorption for a specified time (e.g., 2-5 min) in splitless mode.

-

GC Column: Use a suitable capillary column, such as an Rxi-624Sil MS (30 m x 0.25 mm i.d., 1.4 µm film thickness).

-

Oven Temperature Program: A typical program could be: start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 240 °C at 10 °C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Quantification

-

Create a calibration curve using standard solutions of this compound at different concentrations, each containing the same amount of internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant contributor to the desirable aroma of many cooked foods. Its formation via the Maillard reaction highlights the complex interplay of precursors and processing conditions in flavor development. While its presence is established in foods like coffee and beer, further research is needed to quantify its concentration in a wider variety of products and to fully elucidate the nuances of its formation pathways. The provided HS-SPME-GC-MS protocol offers a robust starting point for researchers to accurately quantify this potent aroma compound, enabling better control over food flavor and quality.

References

The Solubility Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals detailing the solubility characteristics, predictive modeling, and experimental determination of (5-methylfuran-2-yl)methanethiol.

Introduction

This compound, a sulfur-containing organic compound, is a key aroma component in coffee and other food products. Its distinct "roasted coffee" scent makes it a significant compound in the flavor and fragrance industry. For researchers in food science, drug development, and materials science, understanding the solubility of this volatile thiol is crucial for formulation, delivery, and analytical method development. This technical guide provides a comprehensive overview of the known solubility of this compound, predictive methods for estimating its solubility in various solvents, and detailed experimental protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₈OS | PubChem |

| Molecular Weight | 128.19 g/mol | PubChem[1] |

| Appearance | Colorless to yellow clear liquid | The Good Scents Company[2] |

| Boiling Point | 177.0 - 179.0 °C at 760 mmHg | PubChem[1] |

| Density | 1.047 - 1.057 g/cm³ at 25 °C | The Good Scents Company[2] |

| Flash Point | 62.22 °C (144.00 °F) | The Good Scents Company[2] |

| XLogP3-AA | 1.5 | PubChem[1] |

Solubility Data

| Solvent | Solubility | Temperature (°C) | Method | Source |

| Water | 832.1 mg/L (estimated) | 25 | Estimation | The Good Scents Company[2] |

| Alcohol | Soluble | Not Specified | Qualitative | The Good Scents Company[2] |

| Ethanol | Soluble | Not Specified | Qualitative | Briti Scientific[3] |

Due to the scarcity of experimental data, computational methods are valuable for predicting the solubility of this compound in different solvents. Various online tools and software packages utilize thermodynamic models and machine learning algorithms to estimate solubility. Researchers are encouraged to use these predictive tools as a preliminary guide for solvent screening.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a volatile thiol like this compound.

Isothermal Saturation Method

This is a classical and highly reliable method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient time to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle.

-

A clear aliquot of the saturated solution is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solute. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique. Given the volatile nature and the presence of a thiol group, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) is a highly recommended method. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used if the compound has sufficient UV absorbance and a suitable mobile phase is employed.

-

Analytical Techniques for Quantification

a) Gas Chromatography (GC)

-

Principle: GC separates volatile compounds based on their partitioning between a stationary phase in a column and a gaseous mobile phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a detector (FID or SCD).

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject a known volume of each standard solution and the filtered saturated solution into the GC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the unknown sample from the calibration curve.

-

b) High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.

-

Instrumentation: An HPLC system with a suitable column (e.g., a C18 reversed-phase column) and a UV-Vis detector.

-

Procedure:

-

Develop an HPLC method that provides good separation and peak shape for this compound.

-

Prepare a series of standard solutions and a calibration curve as described for the GC method.

-

Analyze the filtered saturated solution and determine its concentration.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Conclusion

While comprehensive experimental solubility data for this compound in various organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical and practical framework for researchers to determine these values. The provided experimental protocols, based on established methods like isothermal saturation coupled with robust analytical techniques such as GC and HPLC, offer a clear path for generating reliable solubility data. Furthermore, the logical workflow diagram provides a visual guide for the entire process. For preliminary solvent screening, researchers are encouraged to leverage computational solubility prediction tools. The generation of accurate solubility data is crucial for the effective application of this important aroma compound in various scientific and industrial fields.

References

An In-depth Technical Guide to (5-methylfuran-2-yl)methanethiol: Discovery, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methylfuran-2-yl)methanethiol, a sulfur-containing furan derivative, is a significant volatile compound contributing to the characteristic aroma of roasted coffee and other thermally processed foods. This technical guide provides a comprehensive overview of its discovery, chemical and physical properties, natural occurrence, and the analytical methodologies for its identification and quantification. The document further explores its formation through the Maillard reaction, potential biosynthetic pathways, and its safety evaluation as a flavoring agent. Detailed experimental protocols for its synthesis and analysis are provided, alongside visual representations of key chemical pathways and analytical workflows to facilitate a deeper understanding for researchers and professionals in flavor science, food chemistry, and related fields.

Introduction

This compound, also known as 5-methylfurfuryl mercaptan, is a potent aroma compound characterized by its sulfurous, roasted coffee-like scent.[1][2] Its presence, even at trace levels, can significantly impact the sensory profile of various food products. Understanding the history of its discovery, its chemical characteristics, and the mechanisms of its formation is crucial for the food and flavor industry in controlling and optimizing the taste and aroma of processed foods. This guide aims to consolidate the current scientific knowledge on this compound, presenting it in a structured and technically detailed manner for a scientific audience.

Discovery and History

Chemical and Physical Properties

This compound is a colorless to yellow clear liquid with the molecular formula C₆H₈OS and a molecular weight of 128.19 g/mol .[2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈OS | [3] |

| Molecular Weight | 128.19 g/mol | [3] |

| CAS Number | 59303-05-8 | [1] |

| Physical Description | Colorless to yellow clear liquid | [1] |

| Odor | Sulfurous, roasted coffee | [1] |

| Boiling Point | 177-179 °C at 760 mmHg | [1] |

| Specific Gravity | 1.047-1.057 | [4] |

| Refractive Index | 1.523-1.529 | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol | [1] |

Table 1: Physicochemical Properties of this compound

Natural Occurrence and Concentration

This compound has been identified as a naturally occurring volatile compound in a variety of food products, most notably in roasted coffee.[5][6] Its formation is primarily associated with thermal processing. It has also been detected in mushrooms and cereals.[5] While extensive quantitative data across a wide range of foods is limited, Table 2 provides an overview of its known occurrences. The concentration of this compound is highly dependent on the processing conditions, such as roasting time and temperature. For instance, in coffee beans, the concentration of related furans and sulfur compounds is significantly influenced by the roasting profile.[7]

| Food Product | Concentration Range | Reference(s) |

| Roasted Coffee | Detected, quantification variable | [5][6] |

| Mushrooms (Oyster, Common) | Detected, not quantified | [5] |

| Cereals and Cereal Products | Detected, not quantified | [5] |

| Cooked Meat | Detected (as a related furanthiol) | [8] |

Table 2: Natural Occurrence of this compound in Food Products

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[9][10][11][12]

Maillard Reaction

The formation of furanthiols through the Maillard reaction involves several key steps. The initial reaction between a reducing sugar and an amino acid (like cysteine, which provides the sulfur atom) leads to the formation of Amadori or Heyns rearrangement products.[9] Subsequent degradation of these intermediates, particularly through the Strecker degradation of cysteine, generates hydrogen sulfide (H₂S).[13] In parallel, the sugar moiety can degrade to form furan derivatives, such as 5-methylfurfural. The reaction between 5-methylfurfural and hydrogen sulfide is a likely pathway to the formation of this compound.

Biosynthesis in Yeast

While the primary formation in food is through the Maillard reaction, some microorganisms, such as the yeast Saccharomyces cerevisiae, are capable of producing furanthiols.[3][14] Studies on the biosynthesis of the related compound 2-furfurylthiol in yeast have shown that it can be generated from furfural and L-cysteine.[15][16] The yeast enzymes, specifically carbon-sulfur lyases, are capable of cleaving a cysteine-furfural conjugate to release the thiol.[15][16] It is plausible that a similar enzymatic pathway could exist for the biosynthesis of this compound from 5-methylfurfural and cysteine.

Experimental Protocols

Synthesis of this compound

While the specific details from the original 1949 publication are not readily accessible, a general and analogous method for the synthesis of furanthiols involves the reaction of the corresponding furfuryl alcohol with a thiolating agent. A plausible synthetic route is outlined below, based on modern synthetic methodologies for similar compounds.

Reaction Scheme:

5-methylfurfuryl alcohol can be converted to 5-methylfurfuryl chloride using a chlorinating agent like thionyl chloride. The subsequent reaction of the chloride with a sulfur source, such as sodium hydrosulfide (NaSH), would yield the desired this compound.

Materials:

-

5-methylfurfuryl alcohol

-

Thionyl chloride (SOCl₂)

-

Sodium hydrosulfide (NaSH)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Chlorination: Dissolve 5-methylfurfuryl alcohol in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Thiolation: In a separate flask, prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol. Add the ethereal solution of 5-methylfurfuryl chloride dropwise to the NaSH solution at room temperature. Stir the reaction mixture for several hours.

-

Final Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.

Extraction and Quantification from Coffee Beans

The analysis of this compound in a complex matrix like coffee requires efficient extraction and sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed.

Materials:

-

Roasted coffee beans, ground

-

Dichloromethane (CH₂Cl₂)

-

Internal standard (e.g., a deuterated analog or a structurally similar thiol)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

Vials for SPME

Procedure:

-

Sample Preparation: Weigh a precise amount of ground roasted coffee into a headspace vial.

-

Internal Standard: Add a known amount of the internal standard to the vial.

-

Headspace Solid-Phase Microextraction (SPME):

-

Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-20 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC injection port.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 35-350.

-

Identification is based on the retention time and mass spectrum compared to an authentic standard. Quantification is performed using the internal standard method.

-

-

Sensory Properties and Odor Threshold

This compound is described as having a strong sulfurous and roasted coffee-like aroma.[1] While a definitive odor threshold in water or air for this specific compound is not widely reported, related furanthiols have extremely low odor thresholds, often in the parts-per-trillion to parts-per-billion range. For example, the closely related furfuryl mercaptan has a reported flavor threshold in water of 0.04 ppb.[2] Given its potent aroma, it is expected that this compound also has a very low odor threshold, contributing significantly to the overall aroma profile of foods even at low concentrations.

Toxicology and Safety Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 5-methylfurfuryl mercaptan as a flavoring agent.[1] The evaluation concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[3][17][18] This assessment is based on the available toxicological data and the low levels of exposure from its use in food. As with many furan derivatives, there is ongoing research into the broader class of these compounds, as some, like furan itself, are classified as possibly carcinogenic to humans.[19] However, for this compound specifically, the current international consensus is that its use as a flavoring agent is safe under the current conditions of use.

Conclusion

This compound is a chemically and sensorially significant compound that plays a vital role in the desirable aroma of roasted coffee and other thermally processed foods. Its discovery dates back to the mid-20th century, and since then, its importance in flavor chemistry has been increasingly recognized. Formed primarily through the Maillard reaction, its concentration in food is highly dependent on processing parameters. Analytical methods based on GC-MS are well-established for its detection and quantification. Based on current safety evaluations, its use as a flavoring agent does not pose a safety concern at current intake levels. This technical guide provides a solid foundation for researchers and professionals working with this potent aroma compound, from its fundamental properties to its practical analysis and safety considerations. Further research may focus on elucidating more detailed formation and degradation pathways, as well as obtaining more comprehensive quantitative data on its occurrence in a wider variety of foodstuffs.

References

- 1. fao.org [fao.org]

- 2. furfuryl mercaptan, 98-02-2 [thegoodscentscompany.com]

- 3. 5-Methyl-2-furanmethanethiol | C6H8OS | CID 521873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl furfuryl thiol, 59303-05-8 [thegoodscentscompany.com]

- 5. Showing Compound 5-Methyl-2-furanmethanethiol (FDB019450) - FooDB [foodb.ca]

- 6. Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. researchgate.net [researchgate.net]

- 11. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.box [2024.sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase from the Baijiu Yeast Saccharomyces cerevisiae G20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. JECFA Evaluations-5-METHYLFURFURAL- [inchem.org]

- 18. JECFA Evaluations-FURFURYL MERCAPTAN- [inchem.org]

- 19. Furan in roasted, ground and brewed coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: November 2, 2025

This technical guide provides a comprehensive overview of the available toxicological data for the flavoring substance (5-methylfuran-2-yl)methanethiol (FEMA No. 3433). Given the limited direct toxicological studies on this specific compound, this guide employs a read-across approach, leveraging data from structurally related furan derivatives, as utilized by regulatory bodies such as the European Food Safety Authority (EFSA).

Executive Summary

This compound belongs to a group of furan derivatives used as flavoring agents. The primary toxicological concern for furan-containing compounds is the potential for the furan ring to be metabolized to a reactive intermediate. The safety of this compound is assessed by evaluating data on representative furan derivatives, including 2-acetylfuran and 2-pentylfuran. Based on the available data for these surrogates, this compound is not considered to be genotoxic. The No-Observed-Adverse-Effect Level (NOAEL) from a 90-day oral toxicity study in rats for the representative substance 2-acetylfuran was determined to be 22.6 mg/kg body weight per day[1]. EFSA's Panel on Food Additives and Flavourings (FAF) has concluded that furan derivatives in this flavoring group do not give rise to safety concerns at their estimated levels of dietary intake.

Chemical Identity

-

Name: this compound

-

Synonyms: 2-Furfurylmethanethiol, Coffee furanthiol, 5-Methyl-2-furfurylmercaptan

-

CAS Number: 59303-05-8

-

FEMA Number: 3433

-

FL-No: 13.149

-

Chemical Structure:

/ \ / O C=C-CH2SH

Quantitative Toxicological Data

The toxicological assessment of this compound relies on a read-across approach from studies on structurally similar furan derivatives. The following table summarizes key quantitative data from these representative compounds.

| Substance | Study Type | Species | Route of Administration | NOAEL (mg/kg bw/day) | Reference |

| 2-Acetylfuran | 90-day study | Rat | Oral | 22.6 | [1] |

| 2-Methylfuran | 90-day study | gpt delta Rat | Oral | 1.2 | [2] |

| Furan | 90-day gavage study | Fischer-344 Rat | Oral | 0.03 (for hepatic toxicity) | [3][4][5] |

| 2,4-Dimethyl-4-phenyltetrahydrofuran | 90-day study | F344 Rat | Oral | 24 | [6] |

Genotoxicity Assessment

Initial concerns regarding the genotoxicity of some furan derivatives have been investigated by regulatory bodies. For the group of furan derivatives to which this compound belongs, the EFSA FAF Panel has concluded that the genotoxicity concerns could be ruled out based on a weight of evidence approach, including negative results for representative substances in key assays[1].

| Assay Type | Test Substance | Result | Metabolic Activation (S9) | Reference |

| Ames Test | 2-Acetylfuran | Non-mutagenic | With and without | [1] |

| In vitro Micronucleus Test | 2-Pentylfuran | Negative | With and without | [1] |

| In vivo Micronucleus Test | Furan | Negative | N/A | [7] |

Metabolic Pathway

The metabolism of furan-containing compounds is a key factor in their toxicological profile. The proposed metabolic pathway involves the oxidation of the furan ring by cytochrome P450 enzymes, primarily CYP2E1.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the interpretation of toxicological data. Below are generalized protocols for the Ames test and the in vitro mammalian cell micronucleus test.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Caption: Generalized workflow for the Ames test.

Protocol Details:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used[8].

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic[8][9].

-

Procedure: The bacterial culture, test substance at various concentrations, and S9 mix (or buffer) are combined in molten top agar. This mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: A positive result is a concentration-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan) compared to the negative control[10].

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Caption: Generalized workflow for the in vitro micronucleus test.

Protocol Details:

-

Cell Cultures: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6) are used[11][12].

-

Treatment: Cell cultures are exposed to the test substance at various concentrations, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration[11].

-

Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-nuclei stage, allowing for the specific analysis of micronuclei in cells that have undergone one mitosis[7].

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronucleated cells is determined by microscopic examination or flow cytometry[7][12]. A significant, concentration-dependent increase in micronucleated cells indicates a positive result.

Conclusion

Based on a thorough review of the available literature and regulatory evaluations, this compound is not expected to be a genotoxic concern. The toxicological profile of this flavoring agent is considered acceptable at the current levels of intake, based on a read-across from robust studies on structurally related furan derivatives. The NOAEL of 22.6 mg/kg bw/day for 2-acetylfuran from a 90-day rat study provides a key reference point for the safety assessment of this substance group[1]. The metabolic pathway is anticipated to involve cytochrome P450-mediated ring opening, followed by detoxification through conjugation with glutathione and other cellular nucleophiles.

References

- 1. Safety and efficacy of the feed additives 2‐acetylfuran [13.054] and 2‐pentylfuran [13.059] belonging to chemical group 14 for animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnnl.gov [pnnl.gov]

- 6. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan is not genotoxic in the micronucleus assay in vivo or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bulldog-bio.com [bulldog-bio.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. criver.com [criver.com]

- 12. x-cellr8.com [x-cellr8.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (5-methylfuran-2-yl)methanethiol

Introduction

(5-methylfuran-2-yl)methanethiol, also known as 2-methyl-3-furanthiol, is a potent volatile sulfur compound (VSC) of significant interest in the fields of food science, flavor chemistry, and sensory analysis. It is characterized by a low odor threshold and contributes a desirable "meaty" or "cooked meat-like" aroma to various food products, including fermented soy sauce and thermally processed goods.[1][2] However, the analysis of this compound presents considerable challenges due to its high volatility, reactivity, low concentrations in complex matrices, and propensity for oxidation.[3][4]

These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques. The methods described are tailored for researchers, scientists, and professionals in drug development and quality control who require sensitive and accurate measurements of this key aroma compound.

Application Note 1: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the routine screening and quantification of this compound in various food and beverage matrices. HS-SPME is a solvent-free extraction technique that is both sensitive and easily automated.

Principle

Volatile and semi-volatile compounds from a liquid or solid sample are partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber coated with a specific sorbent is exposed to the headspace, where it adsorbs the analytes. The fiber is then retracted and transferred to the heated injection port of a gas chromatograph (GC), where the analytes are thermally desorbed, separated on a capillary column, and detected by a mass spectrometer (MS).

Experimental Protocol

1. Sample Preparation:

-

Weigh 4 g of the milled solid sample or pipette 8 mL of the liquid sample into a 20 mL glass headspace vial.[5]

-

For liquid samples, add 20% w/v sodium chloride (NaCl) to enhance the partitioning of volatile compounds into the headspace by increasing the ionic strength of the solution.[6]

-

If quantification by internal standard is desired, add a known concentration of an appropriate internal standard (e.g., benzothiazole or an isotopically labeled version of the analyte for SIDA).[5]

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Place the vial in an autosampler tray with an agitator and heater.

-

Equilibration: Incubate the vial at 35-60°C for 15-30 minutes with agitation to facilitate the migration of analytes into the headspace.[6]

-

Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at the same temperature to adsorb the analytes.[6]

-

Desorption: After extraction, immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 2-5 minutes in splitless mode.

3. GC-MS Parameters:

-

The following table outlines typical instrument parameters for the analysis.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 35-350) for identification; Selected Ion Monitoring (SIM) for quantification |

| SIM Ions | m/z 128 (molecular ion), 113, 97 (for quantification and confirmation) |

Data Presentation: Method Performance

The following table summarizes the expected performance characteristics for the analysis of furan derivatives in various food matrices, based on established methods.[7][8][9]

| Parameter | Typical Value |

| Limit of Quantitation (LOQ) | 0.01 - 5 µg/kg (matrix dependent) |

| Linearity (R²) | > 0.995 |

| Recovery | 80 - 115% |

| Repeatability (RSDr) | < 15% |

Visualization: HS-SPME-GC-MS Workflow

Caption: Workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

Application Note 2: High-Sensitivity Analysis using GC-Olfactometry (GC-O) and a Sulfur-Specific Detector

For identifying key odor-active compounds, GC-Olfactometry (GC-O) is an invaluable technique that uses the human nose as a detector.[10][11] Coupling it with a sulfur-specific detector, like a Pulsed Flame Photometric Detector (PFPD), allows for simultaneous sensory and chemical characterization.[3][12]

Principle

The effluent from the GC column is split into two pathways. One leads to a conventional chemical detector (e.g., PFPD or MS), while the other is directed to a heated sniffing port (ODP). A trained sensory panelist sniffs the effluent and records the time, intensity, and description of any detected odors. The PFPD provides a selective and sensitive signal for sulfur-containing compounds. By correlating the olfactometry data with the detector signal, odor-active sulfur compounds can be identified.

Experimental Protocol

1. Sample Preparation and Extraction:

-

Prepare and extract the sample as described in Application Note 1 (HS-SPME) or use solvent-assisted flavor evaporation (SAFE) for a more comprehensive extraction of volatiles.

2. GC-O/PFPD Configuration:

-

Install a GC effluent splitter at the end of the analytical column to divide the flow (typically a 1:1 ratio) between the PFPD and the ODP.

-

The transfer line to the ODP should be heated (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.[10]

3. GC-O Procedure:

-

A panel of trained assessors sniffs the column effluent from the ODP throughout the chromatographic run.

-

Panelists use software to record the retention time and provide a description for each odor event (e.g., "meaty," "sulfurous").

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where serial dilutions of the extract are analyzed to determine the Flavor Dilution (FD) factor, indicating the potency of each odorant.

4. GC-PFPD Parameters:

| Parameter | Setting |

| GC System | Same as in Application Note 1 |

| PFPD Detector | |

| Detector Temp. | 200 - 250°C[3] |

| Detector Voltage | 600 V[3] |

| Gas Flows | H₂: ~12 mL/min, Air: ~11 mL/min, He (makeup): ~12 mL/min[3] |

| Detector Mode | Sulfur-selective |

Data Presentation: Comparison of Detection Thresholds

GC-O is often more sensitive than instrumental detectors for potent odorants. This compound was olfactometrically observed earlier than it could be detected by PFPD in one study.[12]

| Compound | Odor Description | Odor Threshold (water) | Instrumental LOD (PFPD) |

| This compound | Meaty, Cooked | ~0.01 ng/L | > 1 ng/L |

| 2-Furfurylthiol | Roasted Coffee | ~0.005 ng/L | > 1 ng/L |

Visualization: GC-O Parallel Detection System

Caption: Parallel detection workflow for Gas Chromatography-Olfactometry (GC-O).

Application Note 3: Accurate Quantification using Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for accurate quantification of trace analytes in complex matrices. It uses a stable, isotopically labeled version of the analyte as an internal standard, which behaves almost identically to the native compound during extraction and analysis.[13][14]

Principle

A known quantity of the isotopically labeled standard (e.g., this compound-d₃) is added to the sample at the very beginning of the workflow. The labeled standard and the native analyte are extracted and analyzed together. Any losses during sample preparation or variations in injection volume will affect both compounds equally. The concentration of the native analyte is determined by measuring the ratio of the MS response of the native analyte to that of the labeled standard.

Experimental Protocol

1. Standard Preparation:

-

Obtain or synthesize a stable isotope-labeled analog of this compound (e.g., containing ²H or ¹³C).

-

Prepare a stock solution of the labeled standard with a precisely known concentration.

2. Sample Spiking and Preparation:

-

Add a known amount of the labeled internal standard to the sample matrix before any extraction steps. The amount added should result in a peak area similar to that of the expected analyte concentration.

-

Proceed with the chosen extraction method (e.g., HS-SPME as in Application Note 1).

3. GC-MS Analysis:

-

The GC conditions can be the same as those in Application Note 1.

-

Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode.

-

Monitor at least one specific, interference-free ion for the native analyte (e.g., m/z 128) and one for the labeled internal standard (e.g., m/z 131 for a d₃-labeled standard).

4. Quantification:

-

Prepare a calibration curve by analyzing standards containing a fixed amount of the labeled internal standard and varying concentrations of the native analyte.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Calculate the concentration of the analyte in the unknown sample using the response ratio obtained and the calibration curve.

Data Presentation: SIDA Method Performance

SIDA significantly improves accuracy and precision by correcting for matrix effects and procedural losses.

| Parameter | External Standard Method | SIDA Method |

| Accuracy (Recovery %) | 60 - 140% (matrix dependent) | 95 - 105% |

| Precision (RSD %) | 10 - 30% | < 10% |

| Robustness to Matrix Effects | Low | High |

Visualization: Logic of Stable Isotope Dilution Analysis

Caption: Conceptual workflow of Stable Isotope Dilution Analysis (SIDA).

References

- 1. researchgate.net [researchgate.net]